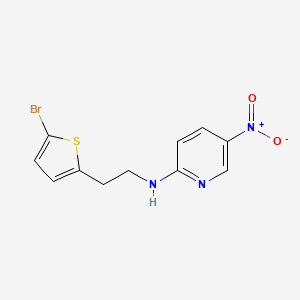
n-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is a complex organic compound that features a brominated thiophene ring and a nitropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the bromination of thiophene, followed by the introduction of an ethylamine group. The nitropyridine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.
Applications De Recherche Scientifique
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring and nitropyridine moiety can interact with specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(5-Bromothiophen-2-yl)methyl)acetamide
- N-(2-(5-Bromothiophen-2-yl)methyl)amine
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Uniqueness
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is unique due to the combination of its brominated thiophene and nitropyridine moieties. This combination imparts specific electronic and steric properties that can be leveraged in various applications, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H10BrN3O2S |
|---|---|
Poids moléculaire |
328.19 g/mol |
Nom IUPAC |
N-[2-(5-bromothiophen-2-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3O2S/c12-10-3-2-9(18-10)5-6-13-11-4-1-8(7-14-11)15(16)17/h1-4,7H,5-6H2,(H,13,14) |
Clé InChI |
SJAFDPQZANNZGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])NCCC2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



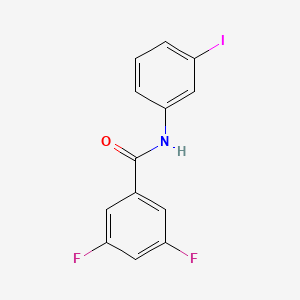
![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)

![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)

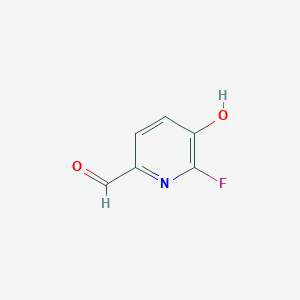
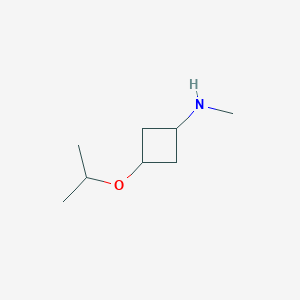
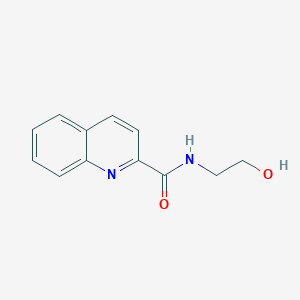


![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)

![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
